(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol
Overview
Description
(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol, also known as R-2-Methoxy-2-tetrahydropyranyloxyethanol (R-2-MTPE), is a novel synthetic molecule with potential pharmaceutical applications in treating a variety of diseases. R-2-MTPE is a member of the pyranone family of molecules, and has a unique chemical structure that has enabled the development of new and improved synthetic pathways. The synthesis and applications of R-2-MTPE are discussed in detail in
Scientific Research Applications
Metabolism and Excretion Studies
(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol and its structural analogs have been investigated extensively in metabolism and excretion studies. For example, the in vivo metabolism of psychoactive phenethylamines was studied in rats, revealing the formation of various metabolites, indicating complex metabolic pathways (Kanamori et al., 2002). Moreover, the metabolic pathways of metofluthrin, a synthetic pyrethroid, were studied in rats, revealing that the compound is absorbed, metabolized, and rapidly excreted, with the majority being excreted via feces (Abe et al., 2018). Additionally, the metabolism of naftopidil, a novel antihypertensive drug, was studied in rat plasma, revealing major metabolic pathways involving hydroxylation and demethylation (Li et al., 2006).
Pharmacological Effects
A variety of studies have explored the pharmacological effects of compounds structurally similar to (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol. For instance, 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1,2,4]triazin-4(3H)-one, a phosphodiesterase 1 inhibitor, showed efficacies in animal models for positive, negative, and cognitive symptoms associated with schizophrenia (Enomoto et al., 2019). Furthermore, N-Cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508) was investigated for its effects on wrap restraint stress-induced defecation and visceral pain in rats, demonstrating potential as an effective therapy for irritable bowel syndrome with a lower risk of adverse events (Taguchi et al., 2017).
Imaging and Diagnostic Applications
Compounds similar to (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol have also been explored for their potential in imaging and diagnostic applications. For instance, novel 99mTc(L-L)3+ complexes, investigated for potential use in myocardial perfusion imaging, were based on substituent analogs of 1,2-bis(dimethylphosphino)ethane, showing that pendent ether moieties can improve the myocardial imaging properties of cationic technetium complexes (Lisic et al., 1999).
properties
IUPAC Name |
(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14-15H,6-10H2,1H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLRXIWDMHQDJ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)OC2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CO)OC2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161732 | |
Record name | Benzeneethanol, 2-methoxy-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, (βR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol | |
CAS RN |
1434652-66-0 | |
Record name | Benzeneethanol, 2-methoxy-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434652-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, 2-methoxy-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, (βR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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